molecular formula C6H5F2NS B141783 2-Amino-3,5-difluorobenzene-1-thiol CAS No. 153937-30-5

2-Amino-3,5-difluorobenzene-1-thiol

Cat. No. B141783
M. Wt: 161.17 g/mol
InChI Key: CLVQLLHJWJBRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-difluorobenzene-1-thiol is a chemical compound with the molecular formula C6H5F2NS and a molecular weight of 161.18 . It is a solid substance and is often used in laboratory settings .


Molecular Structure Analysis

The InChI code for 2-Amino-3,5-difluorobenzene-1-thiol is 1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-3,5-difluorobenzene-1-thiol is a solid substance . It has a molecular weight of 161.18 and an MDL number of MFCD17168590 .

Scientific Research Applications

Synthesis and Reactivity

Compounds with open thiogroup, such as 1,2,4-triazole derivatives, demonstrate high antioxidant and antiradical activities, with implications for biochemical processes in radiation-exposed patients. These compounds, including those with SH-groups like cysteine, offer insights into the reactivity and potential synthesis pathways that might be relevant for 2-Amino-3,5-difluorobenzene-1-thiol (Kaplaushenko, 2019).

Biological Importance

The combination of thiol and benzothiazole derivatives, such as in 2-(thio)ureabenzothizoles, highlights a broad spectrum of biological activities, from medical applications to agricultural uses. This illustrates the potential biological significance of structurally related compounds, hinting at the diverse applications of 2-Amino-3,5-difluorobenzene-1-thiol in medicinal chemistry and beyond (Rosales-Hernández et al., 2022).

Material Science Applications

Thiol chemistry plays a crucial role in macromolecular design, particularly in drug delivery systems. The versatility of thiol-based chemistries in creating bio-cleavable disulfides and linking thiols through exchange reactions opens up a myriad of applications in material sciences. This context may be relevant to the functionalization and application of 2-Amino-3,5-difluorobenzene-1-thiol in specialized drug delivery systems (Kgesa et al., 2015).

Environmental Applications

The degradation of organic pollutants using advanced oxidation processes highlights the importance of understanding the stability and reactivity of compounds like 2-Amino-3,5-difluorobenzene-1-thiol. Such studies provide valuable insights into the environmental impact and degradation pathways of similar compounds (Qutob et al., 2022).

properties

IUPAC Name

2-amino-3,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVQLLHJWJBRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565997
Record name 2-Amino-3,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-difluorobenzene-1-thiol

CAS RN

153937-30-5
Record name 2-Amino-3,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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